molecular formula C27H25N5O5 B2710089 N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide CAS No. 1243098-48-7

N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide

Cat. No.: B2710089
CAS No.: 1243098-48-7
M. Wt: 499.527
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Description

N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyaniline and various quinazoline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinazoline derivatives, such as:

  • N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide analogs with different substituents on the phenyl ring.
  • Other quinazoline derivatives with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that may influence its biological activity:

  • Molecular Formula : C28H25N3O6
  • Molecular Weight : 499.5 g/mol
  • IUPAC Name : this compound

This unique structure allows for interactions with various biological targets, including enzymes and receptors.

Anticancer Properties

Research indicates that compounds similar to N-(3,5-dimethoxyphenyl)-2-acetamide exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Inhibition of Tubulin Polymerization : A study demonstrated that related compounds inhibit tubulin polymerization effectively. For example:
    CompoundIC50 (µM)Colchicine Binding (%)
    N-(3,5-dimethoxyphenyl)-2-acetamide2.0 ± 0.0652 ± 4
    Compound A0.74 ± 0.0684 ± 5

This suggests that the mechanism of action may involve disrupting microtubule dynamics critical for cell division .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar derivatives have shown effectiveness against various bacterial strains and fungi. The structure-activity relationship indicates that modifications in the phenyl rings enhance antimicrobial potency.

The biological activity of N-(3,5-dimethoxyphenyl)-2-acetamide is likely mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It could act as a ligand for certain receptors that modulate cellular signaling pathways.
  • Induction of Apoptosis : Studies suggest that related compounds can induce apoptosis in cancer cells by activating intrinsic pathways.

Study on Antiproliferative Effects

In a notable study involving human pancreatic tumor (MIA PaCa-2) and epithelial carcinoma (A431) cells:

  • The compound exhibited low micromolar concentrations as an antiproliferative agent.
  • It was found to block the cell cycle at mitosis through inhibition of tubulin polymerization .

Structure-Activity Relationship Analysis

A comprehensive analysis of structural modifications revealed that:

  • The presence of methoxy substituents on the phenyl ring significantly enhances biological activity.
ModificationEffect on Activity
Addition of methoxy groupsIncreased potency against tumor cells
Alteration of phenylethyl groupVaried effects on receptor binding

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O5/c1-36-20-14-19(15-21(16-20)37-2)28-24(33)17-31-27(35)32-23-11-7-6-10-22(23)25(34)30(26(32)29-31)13-12-18-8-4-3-5-9-18/h3-11,14-16H,12-13,17H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXFOOBWSSPUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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